Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate
Overview
Description
“Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate” is a chemical compound with the formula C8H6F2N2O3 . It has a molecular weight of 216.14 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2-((2,6-difluoropyridin-3-yl)amino)-2-oxoacetate . The InChI code for this compound is 1S/C8H6F2N2O3/c1-15-8(14)7(13)11-4-2-3-5(9)12-6(4)10/h2-3H,1H3,(H,11,13) .Scientific Research Applications
Organic Synthesis and Chemical Intermediates
In organic chemistry, the synthesis and application of complex molecules like "Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate" play a critical role in developing new drugs, materials, and catalysts. For example, the reaction of dialkyl acetylenedicarboxylates with ethyl 9,10-dihydro-2-methyl-9,10-dioxo-anthracen-1-yl-carbamoyl-formate in the presence of triphenylphosphine produces dialkyl 2,5-dihydro-1-(9,10-dihydro-2-methyl-9,10-dioxoanthracen-1-yl)-4-ethoxy-5-oxo-1H-pyrrole-2,3-dicarboxylates in fairly good yields, demonstrating its utility in synthesizing highly functionalized compounds (Yavari, Alborzi, & Mohtat, 2006).
Material Science Applications
Compounds like "this compound" are also significant in material science, particularly in the synthesis of light-emitting diodes (LEDs) and other electronic materials. For instance, the structural role of similar pyridinyl compounds in the tunable emission of polymer light-emitting diodes bearing green-emitting Ir(III) complexes has been studied, highlighting the importance of structural modifications in manipulating electronic properties and improving device performance (Cho et al., 2010).
Environmental Studies
In environmental chemistry, understanding the formation and behavior of compounds like "this compound" helps in assessing their impact on the environment. Studies on the formation of methyl formate after cosmic ion irradiation of icy grain mantles provide insights into the chemical processes that occur in interstellar environments, contributing to our understanding of complex organic molecule formation in space (Modica & Palumbo, 2010).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[(2,6-difluoropyridin-3-yl)amino]-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O3/c1-15-8(14)7(13)11-4-2-3-5(9)12-6(4)10/h2-3H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNLHQRAFAOCEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NC1=C(N=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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